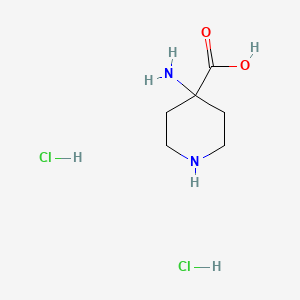
1-Boc-azepane-4-carboxylic acid
Descripción general
Descripción
1-Boc-azepane-4-carboxylic acid is a chemical compound that is part of a broader class of azepane derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in drug development and material science. Azepanes are seven-membered heterocyclic compounds containing nitrogen, which can impart conformational rigidity and specificity in molecular interactions.
Synthesis Analysis
The synthesis of azepane derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] involves nucleophilic substitution, cyano-reduction, and cyclization reactions, starting from 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, with a moderate yield of 48% . Similarly, the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid includes a lipase-catalyzed regioselective lactamization as a key step, followed by N-Boc protection and chemoselective reduction, yielding the title compound in 39% over seven steps .
Molecular Structure Analysis
The molecular structure of azepane derivatives is characterized by the presence of a seven-membered ring containing nitrogen. This structure can induce specific conformational properties in the molecules, such as the ability to induce helix conformations in short peptides, as demonstrated by the synthesis of 1H-azepine-4-amino-4-carboxylic acid, a conformationally restricted analogue of ornithine . The crystal engineering of supramolecular assemblies involving azepane derivatives can lead to the formation of host-guest systems or infinite molecular tapes, depending on the nature of the interacting molecules .
Chemical Reactions Analysis
Azepane derivatives can participate in various chemical reactions due to their functional groups. For example, the carboxylic acid moiety can engage in hydrogen bonding, as seen in the synthesis of Azo-COOH BZ, where strong intermolecular hydrogen bonding occurs between the CO2H group of Azo-COOH BZ and the pyridyl group of another benzoxazine monomer . The presence of the carboxylic acid and azobenzene units can also catalyze the ring-opening polymerization of benzoxazine monomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepane derivatives are influenced by their molecular structure. The presence of the Boc (tert-butoxycarbonyl) group, for example, provides protection for the nitrogen atom during synthesis and can affect the solubility and reactivity of the compound. The carboxylic acid group contributes to the acidity and potential for salt formation. The azepane ring itself can impact the rigidity and three-dimensional shape of the molecule, which is important for its biological activity and interaction with other molecules .
Aplicaciones Científicas De Investigación
Pharmaceutical Significance
Azepane-based motifs are recognized for their versatile pharmacological properties. The structural diversity of azepane derivatives makes them valuable for discovering new therapeutic agents. Recent research highlights azepane-based compounds in treating various diseases, including cancer, tuberculosis, Alzheimer's disease, and microbial infections. These compounds are also explored as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, among other applications. The review of azepane-based drug discovery indicates the potential for developing less toxic, cost-effective, and highly active analogs against numerous diseases (Gao-Feng Zha et al., 2019).
Biotechnological Routes
Lactic acid production from biomass is another area where carboxylic acid derivatives, including those related to azepane structures, have been explored. Lactic acid serves as a precursor for various chemicals, highlighting the role of biotechnological routes in producing lactic acid derivatives for green chemistry applications. This approach underscores the potential of carboxylic acid derivatives in sustainable chemical production (Chao Gao et al., 2011).
Environmental Applications
The reduction of Cr(VI) to Cr(III) in environmental remediation is another application where carboxylic acids play a role. Carboxylic acids act as mediators in the detoxification process, offering a clean and ubiquitous solution in natural environments and effluents. This application is particularly relevant in the context of remediation of Cr(VI)-contaminated waters and sites, showcasing the environmental significance of carboxylic acids (B. Jiang et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQHJTNUKFLYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631137 | |
| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-azepane-4-carboxylic acid | |
CAS RN |
868284-36-0 | |
| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




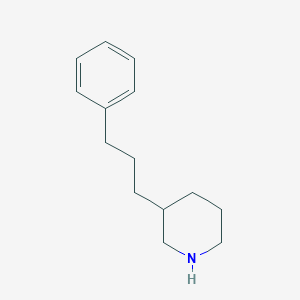


![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)
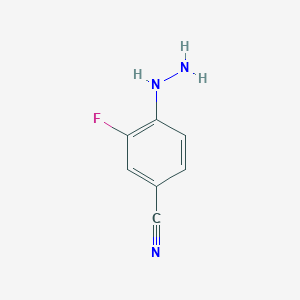
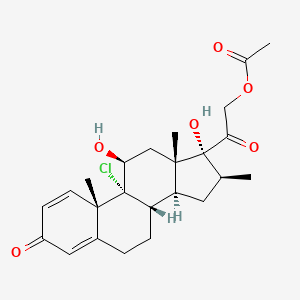
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)
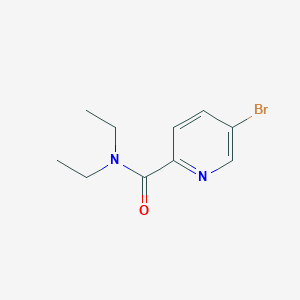
![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)
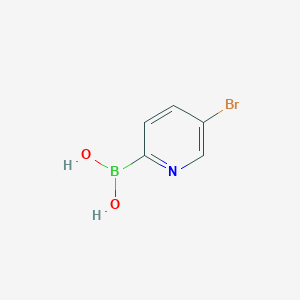
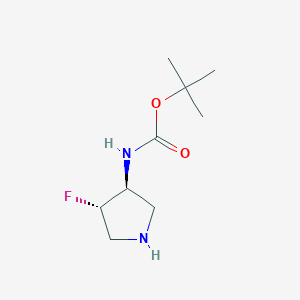
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)
